![molecular formula C7H7N3O2 B14394674 5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione CAS No. 88101-46-6](/img/structure/B14394674.png)
5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione typically involves the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The reaction conditions often include the use of deep eutectic solvents (DES), which provide a benign environment, high yield, and scalable and simple work-up procedures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include dichloromethane, methanol, and α-acetyl-γ-butyrolactone .
Major Products: The major products formed from these reactions include pyrazolo-pyrido-pyrimidine and dihydrofuro-pyrido-pyrazolo-pyrimidine . These products are often screened for their biological activities, such as antimicrobial properties .
Scientific Research Applications
5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various derivatives with potential biological activities . In biology and medicine, it has been studied for its antimicrobial, anti-inflammatory, and anticancer properties . Additionally, it has applications in the industry as a component in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit cyclin-dependent kinases (CDKs), which are involved in cell proliferation . This inhibition leads to the disruption of the cell cycle, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Properties
CAS No. |
88101-46-6 |
|---|---|
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
5-methyl-1,4-dihydropyrazolo[1,5-a]pyrimidine-2,7-dione |
InChI |
InChI=1S/C7H7N3O2/c1-4-2-7(12)10-5(8-4)3-6(11)9-10/h2-3,8H,1H3,(H,9,11) |
InChI Key |
HUQLSIBDWPTBSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=CC(=O)N2)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2,4-Dihydroxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B14394606.png)

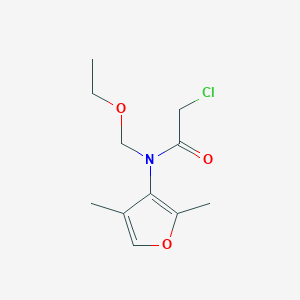
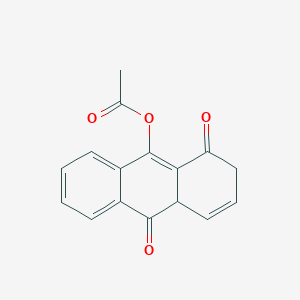
![2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14394633.png)
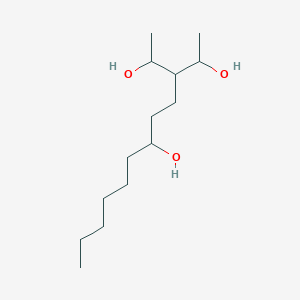
![1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one](/img/structure/B14394642.png)
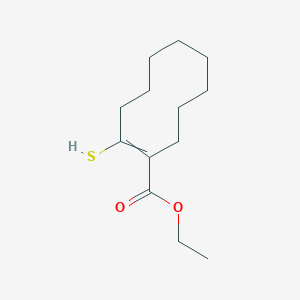
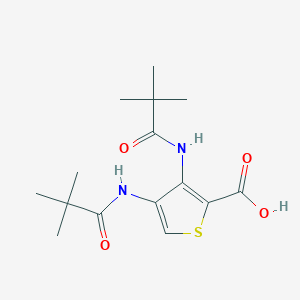
![N-[(Morpholin-4-yl)methylidene]thiourea](/img/structure/B14394650.png)
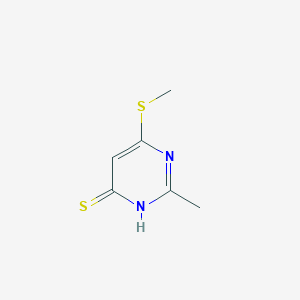
![2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine](/img/structure/B14394682.png)
![1,1'-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14394689.png)

